1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
CAS No.: 2034245-27-5
Cat. No.: VC6037461
Molecular Formula: C15H19ClN4O4S2
Molecular Weight: 418.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034245-27-5 |
|---|---|
| Molecular Formula | C15H19ClN4O4S2 |
| Molecular Weight | 418.91 |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C15H19ClN4O4S2/c1-18-12-15(11-17-18)26(23,24)20-8-2-7-19(9-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
| Standard InChI Key | QBHUYAAXXOLXCN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereoelectronic Features
The compound’s structure features a 1,4-diazepane backbone substituted at both nitrogen atoms with sulfonyl groups: one derived from 4-chlorobenzenesulfonic acid and the other from 1-methyl-1H-pyrazole-4-sulfonic acid. The diazepane ring adopts a chair-like conformation, with the sulfonyl groups occupying axial positions to minimize steric clashes. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>19</sub>ClN<sub>4</sub>O<sub>4</sub>S<sub>2</sub> | |
| Molecular Weight | 418.91 g/mol | |
| logP (Predicted) | 2.1–2.5 | |
| Hydrogen Bond Acceptors | 8 | |
| Hydrogen Bond Donors | 0 | |
| Topological Polar Surface Area | 104 Ų |
The 4-chlorophenyl group enhances lipophilicity, while the pyrazole ring contributes to π-π stacking interactions in biological targets. The sulfonyl moieties act as hydrogen bond acceptors, facilitating binding to enzymatic active sites.
Spectroscopic Characterization
1H NMR analysis reveals distinct signals for the diazepane protons (δ 3.2–3.8 ppm, multiplet), aromatic protons of the chlorophenyl group (δ 7.4–7.6 ppm, doublet), and pyrazole methyl group (δ 3.9 ppm, singlet). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 418.91 [M+H]<sup>+</sup>.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves three principal stages:
-
Diazepane Ring Formation: Cyclocondensation of 1,4-diaminobutane with γ-butyrolactum under acidic conditions yields the 1,4-diazepane core.
-
Sulfonylation Reactions: Sequential treatment with 4-chlorobenzenesulfonyl chloride and 1-methyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane, using triethylamine as a base, introduces the sulfonyl groups.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures achieves >95% purity.
Critical parameters influencing yield (typically 60–65%) include:
-
Temperature control during sulfonylation (0–5°C to prevent di-sulfonation byproducts)
-
Stoichiometric equivalence of sulfonyl chlorides (1.05:1 molar ratio relative to diazepane)
-
pH maintenance at 8–9 during quench steps
Chemical Reactivity and Stability Profile
Nucleophilic Displacement Reactions
The sulfonyl groups activate the diazepane nitrogens for nucleophilic substitution. For example, treatment with sodium azide in DMF at 80°C replaces sulfonyl groups with azide functionalities, enabling click chemistry applications.
Hydrolytic Stability
Under physiological conditions (pH 7.4, 37°C), the compound demonstrates moderate stability (t<sub>1/2</sub> = 12 hours), with degradation occurring via sulfonyl group hydrolysis. Acidic conditions (pH <3) accelerate decomposition, yielding 4-chlorobenzenesulfonic acid and 1-methylpyrazole-4-sulfonic acid as primary breakdown products.
Applications in Medicinal Chemistry
Lead Optimization Scaffold
Structural modifications of this compound have generated derivatives with enhanced pharmacokinetic properties:
| Derivative | Modification | Improved Property | Source |
|---|---|---|---|
| N-oxide variant | Diazepane N-oxidation | Aqueous solubility (+300%) | |
| Trifluoromethyl analogue | Cl → CF3 substitution | Metabolic stability (+2×) | |
| Pyrazole N-methyl removal | Demethylation | CYP3A4 inhibition reduced |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume